4-{[(trimethylsilyl)oxy]methyl}aniline
Description
Contextualization of Aminobenzyl Silyl (B83357) Ethers in Organic Synthesis
Aminobenzyl silyl ethers are a class of compounds that serve as important building blocks in organic synthesis. The silyl ether group acts as a protecting group for the benzyl (B1604629) alcohol, preventing its reaction under conditions where the amino group is intended to be the reactive site, or vice versa. biosynth.comresearchgate.net This protective strategy is crucial in multi-step syntheses to avoid the formation of unwanted by-products. The trimethylsilyl (B98337) (TMS) group is a common choice for this purpose due to its ease of introduction and subsequent removal under mild conditions. uclouvain.be The synthesis of aminobenzyl ethers can be achieved through methods like the chemoselective hydrogenation of the corresponding nitrobenzyl ethers. orgsyn.org
Strategic Importance of the Aniline (B41778) and Trimethylsilyl Ether Functionalities in Chemical Transformations
The strategic importance of 4-{[(trimethylsilyl)oxy]methyl}aniline lies in the orthogonal reactivity of its two primary functional groups.
The aniline functionality is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. lookchem.com The amino group can undergo a variety of chemical reactions, including diazotization, acylation, alkylation, and coupling reactions, making it a versatile handle for introducing new functionalities onto the aromatic ring. gelest.com
The trimethylsilyl ether functionality serves as a temporary protecting group for the hydroxyl group of the parent 4-aminobenzyl alcohol. Silyl ethers are known for their stability under a range of reaction conditions, yet they can be readily cleaved using fluoride (B91410) ion sources or acidic conditions to regenerate the alcohol. uclouvain.be This protection allows for chemical modifications at other parts of the molecule without affecting the hydroxyl group. The formation of silyl ethers is a well-established and efficient process in organic chemistry. chemicalbook.com
Overview of Research Trajectories Pertaining to this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its utility is evident from its role as a synthetic intermediate. Research involving this compound likely falls into broader programs aimed at the synthesis of complex molecules where a protected p-aminobenzyl alcohol moiety is required. For instance, a French doctoral thesis mentions the synthesis of this compound as a routine procedure, suggesting its application in the preparation of more complex target molecules. gelest.com The compound's structure makes it a suitable precursor for the synthesis of various derivatives, potentially for applications in medicinal chemistry or materials science.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 403613-26-3 | bldpharm.com |
| Molecular Formula | C10H17NOSi | bldpharm.com |
| Molecular Weight | 195.34 g/mol | bldpharm.com |
| IUPAC Name | This compound | N/A |
| SMILES | CSi(C)OCC1=CC=C(C=C1)N | bldpharm.com |
| InChI | InChI=1S/C10H17NOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3 | N/A |
| InChIKey | UMGGPDOEWATZPM-UHFFFAOYSA-N | N/A |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 196.11522 | 142.6 |
| [M+Na]+ | 218.09716 | 149.7 |
| [M-H]- | 194.10066 | 145.8 |
| [M+NH4]+ | 213.14176 | 162.5 |
| [M+K]+ | 234.07110 | 147.8 |
| [M+H-H2O]+ | 178.10520 | 136.9 |
| [M+HCOO]- | 240.10614 | 165.5 |
| [M+CH3COO]- | 254.12179 | 185.2 |
| [M+Na-2H]- | 216.08261 | 148.8 |
| [M]+ | 195.10739 | 142.9 |
| [M]- | 195.10849 | 142.9 |
| Data obtained from computational predictions. |
Structure
3D Structure
Properties
IUPAC Name |
4-(trimethylsilyloxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGPDOEWATZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403613-26-3 | |
| Record name | 4-{[(trimethylsilyl)oxy]methyl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 4 Trimethylsilyl Oxy Methyl Aniline
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule, 4-{[(trimethylsilyl)oxy]methyl}aniline, suggests two primary bond disconnections: the silicon-oxygen (Si-O) bond of the silyl (B83357) ether and the carbon-nitrogen (C-N) bond of the aniline (B41778).
The most logical final-step disconnection is that of the Si-O bond. This points to 4-aminobenzyl alcohol as the immediate key precursor, which would undergo a silylation reaction to yield the final product. 4-aminobenzyl alcohol is a commercially available and important organic synthesis intermediate. ambeed.comgoogle.comsigmaaldrich.com
Further retrosynthetic disconnection of 4-aminobenzyl alcohol focuses on the formation of the aniline moiety. This is typically achieved through the reduction of a corresponding nitro compound. Therefore, 4-nitrobenzyl alcohol is identified as a primary starting material. google.com The synthesis of 4-aminobenzyl alcohol from 4-nitrobenzyl alcohol is a well-established transformation. google.com
Alternative precursors could be envisioned through different synthetic routes, but the pathway from 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol, followed by silylation, represents one of the most direct and efficient strategies.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| 4-Aminobenzyl alcohol | C₇H₉NO | Immediate precursor for the silylation step. sigmaaldrich.com |
| 4-Nitrobenzyl alcohol | C₇H₇NO₃ | Starting material for the formation of the aniline moiety via reduction. google.com |
| Trimethylsilyl (B98337) chloride (TMSCl) | C₃H₉ClSi | A common silylating agent for the formation of the trimethylsilyl ether. |
Functional Group Interconversion Strategies in the Synthesis of this compound
The core of the synthesis involves two critical functional group interconversions: the reduction of a nitro group to an aniline and the silylation of a primary alcohol.
While "reductive amination" often refers to the conversion of aldehydes or ketones to amines, the term in a broader sense can encompass the formation of an amine from another functional group. masterorganicchemistry.comyoutube.com In the context of synthesizing the primary aniline moiety of 4-aminobenzyl alcohol, the most prevalent pathway is the reduction of the nitro group in 4-nitrobenzyl alcohol.
Several reducing systems are effective for this transformation:
Catalytic Hydrogenation: This is a clean and efficient method, often employing a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com This method was used to produce 4-methoxy-3-methylphenylamine from its corresponding nitro compound in 100% yield. chemicalbook.com
Hydrazine (B178648) Hydrate-Raney Nickel System: A patent describes the reduction of 4-nitrobenzyl alcohol using hydrazine hydrate (B1144303) in the presence of Raney Nickel as a catalyst. google.com This method is noted for being convenient to operate with high yields, reportedly between 91.1% and 93.5% depending on the solvent used (isopropanol or methanol). google.com
Table 2: Comparison of Reduction Methods for 4-Nitrobenzyl Alcohol
| Method | Reagents | Typical Conditions | Advantages | Reported Yield |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol solvent, room temperature, 1 atm H₂. chemicalbook.com | High yield, clean reaction, simple workup. | ~100% (for a related compound) chemicalbook.com |
| Chemical Reduction | Hydrazine Hydrate, Raney Ni | Isopropanol or Methanol solvent, reflux. google.com | High yield, operational convenience. google.com | 91-94% google.com |
Silylation Reactions for the Formation of the Trimethylsilyl Ether
Silylation is a common technique to protect hydroxyl groups or to introduce the trimethylsilyl moiety as in the target molecule. researchgate.netosti.gov The reaction involves treating the precursor, 4-aminobenzyl alcohol, with a suitable silylating agent.
Common silylating agents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile reagent for derivatizing alcohols, amines, and carboxylic acids. covachem.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another strong silylating agent that reacts with a wide range of polar molecules by replacing labile hydrogens. covachem.com
Trimethylsilyl Chloride (TMSCl): A common and cost-effective reagent. Its use typically requires the addition of a base, such as pyridine (B92270), N-methylimidazole, or triethylamine, to act as an acid scavenger and catalyst. osti.gov
The primary challenge in this step is achieving chemoselectivity. Both the hydroxyl and the amine groups in 4-aminobenzyl alcohol are nucleophilic and can react with the silylating agent. However, O-silylation is generally more facile and can often be achieved selectively under controlled conditions, especially when using reagents like TMSCl in the presence of a suitable base. osti.gov
The presence of two reactive sites in the precursors necessitates a carefully designed protection strategy, especially in more complex syntheses. Orthogonal protection is a strategy that employs multiple protecting groups that can be removed independently under different, non-interfering conditions. numberanalytics.comnumberanalytics.comfiveable.me This allows for the selective manipulation of one functional group while another remains masked. bham.ac.ukorganic-chemistry.org
For the synthesis of this compound, several hypothetical orthogonal strategies could be employed:
Amine Protection Strategy: Start with 4-aminobenzyl alcohol. The amine group could be protected with an acid-labile group like tert-butoxycarbonyl (Boc). The hydroxyl group is then silylated. Finally, the Boc group is removed under acidic conditions, which typically leave the TMS ether intact, to reveal the aniline.
Hydroxyl Protection Strategy: Start with 4-nitrobenzyl alcohol. The hydroxyl group could be protected with a robust group that is stable to nitro reduction conditions (e.g., a benzyl (B1604629) ether). After reducing the nitro group to an aniline, the protecting group on the alcohol is removed. The final step would be the selective silylation of the hydroxyl group.
Table 3: Example of an Orthogonal Protection Pair
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| Amine | tert-Butoxycarbonyl (Boc) | (Boc)₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) |
| Alcohol | Trimethylsilyl (TMS) | TMSCl, base (e.g., Imidazole) | Mild acid or fluoride (B91410) source (e.g., TBAF) |
Catalytic Approaches in the Synthesis of this compound and Related Compounds
Modern organic synthesis increasingly favors catalytic methods to improve efficiency, selectivity, and sustainability.
While stoichiometric silylation is common, metal-catalyzed silylation of alcohols offers a more advanced alternative. researchgate.net These methods can proceed under mild conditions and offer high selectivity. Various transition metals have been shown to catalyze the silylation of alcohols, including benzyl alcohols. researchgate.netacs.org
Catalytic systems often involve:
Ruthenium, Rhodium, and Iridium Catalysts: These have been used for the intermolecular silylation of C-H bonds, but related systems are also active for O-silylation. rsc.org
Iron and Cobalt Catalysts: These earth-abundant metals are gaining prominence in catalysis. Fe and Co complexes can promote the activation of C–O bonds in benzyl alcohols, and related principles can be applied to catalytic silylation. acs.org
These catalytic reactions typically involve the reaction of an alcohol with a hydrosilane or a disilane. The development of such catalytic methods plays a significant role in modern organic synthesis by providing more atom-economical and environmentally benign pathways for forming silyl ethers. researchgate.netresearchgate.net
Organocatalytic Methods
The use of metal-free, small organic molecules as catalysts for chemical transformations has gained significant traction. In the context of synthesizing this compound, organocatalysis offers a compelling approach for the key silylation step of 4-aminobenzyl alcohol.
N-Heterocyclic olefins (NHOs) have emerged as powerful organocatalysts for the direct dehydrogenative silylation of alcohols. organic-chemistry.org This method involves the reaction of an alcohol with a hydrosilane, such as triethylsilane or hexamethyldisilane (B74624) (HMDS), where the NHO acts as a potent Brønsted base to activate the alcohol. The process is highly efficient and generates hydrogen gas as the only byproduct, contributing to its appeal from a green chemistry perspective. While specific studies on 4-aminobenzyl alcohol using this method are not detailed in the literature, the broad applicability to various alcohols suggests its potential. organic-chemistry.org
Table 1: Potential Organocatalytic Systems for Silylation of 4-Aminobenzyl Alcohol
| Catalyst Type | Silylating Agent | Potential Advantages |
|---|---|---|
| N-Heterocyclic Olefin (NHO) | Hydrosilanes (e.g., HSiEt₃) | Strong basicity, metal-free, mild conditions, H₂ as sole byproduct. organic-chemistry.org |
| Phosphazene Bases | Trimethylsilyl Chloride (TMSCl) | High basicity, promotes reaction with less reactive silylating agents. |
This table is illustrative and based on general organocatalytic silylation methods.
One-Pot Synthesis Strategies Utilizing Trimethylsilyl Reagents for Aniline Formation
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For this compound, a hypothetical one-pot strategy could commence from a precursor like 4-nitrobenzyl alcohol.
Such a process would involve two main transformations: the reduction of the nitro group to an amine and the silylation of the hydroxyl group. A sequential one-pot approach could be designed as follows:
Reduction Step: The reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol. Common reducing systems for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation using agents like hydrazine hydrate with Raney nickel. google.com
Silylation Step: After the reduction is complete, a trimethylsilylating agent (e.g., trimethylsilyl chloride or HMDS) and a suitable base or catalyst are added directly to the reaction mixture to protect the hydroxyl group.
The primary challenge in developing such a strategy is ensuring the compatibility of the reagents and conditions for both steps. The reducing agent should not react with the silylating agent, and the solvent system must be appropriate for both transformations.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, the silylation of 4-aminobenzyl alcohol is the most critical step to optimize. Key parameters include the choice of catalyst, solvent, temperature, and the nature of the silylating agent. indexcopernicus.com
Research into analogous transformations provides a framework for optimization. researchgate.netresearchgate.net For instance, studies on the N-methylation of amines and other aniline modifications highlight the importance of fine-tuning catalyst loading and reaction time to prevent side reactions and achieve high conversion. researchgate.netresearchgate.net Machine learning algorithms are also being increasingly used to predict optimal reaction conditions by analyzing large datasets of chemical reactions, which could be applied to this synthesis. chemrxiv.org
Table 2: Hypothetical Optimization of Silylation of 4-Aminobenzyl Alcohol
| Parameter | Variation | Expected Outcome on Yield/Purity | Rationale |
|---|---|---|---|
| Silylating Agent | TMSCl vs. HMDS vs. BSTFA | HMDS/BSTFA may give cleaner reactions. | TMSCl generates HCl, which can cause side reactions with the aniline group. HMDS and BSTFA produce neutral or volatile byproducts. |
| Catalyst | Imidazole vs. DMAP vs. NHO | NHOs may offer higher efficiency under milder conditions. organic-chemistry.org | Catalyst choice affects reaction rate and equilibrium position. Stronger, non-nucleophilic bases are often preferred. |
| Solvent | Dichloromethane (B109758) vs. THF vs. Acetonitrile | Aprotic, non-polar solvents often favored. | The solvent can influence reagent solubility and the stability of intermediates. |
| Temperature | 0 °C to Room Temp. to 50 °C | Room temperature is often sufficient. | Higher temperatures can accelerate the reaction but may also promote side reactions or decomposition. indexcopernicus.com |
| Molar Ratio | Substrate:Silylating Agent | A slight excess of the silylating agent (1.1-1.5 eq.) is common. | Ensures complete conversion of the starting material. |
This table presents a generalized optimization strategy based on established chemical principles.
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can significantly improve its environmental footprint.
Key green chemistry considerations include:
Atom Economy: Utilizing reactions with high atom economy, such as the dehydrogenative silylation mentioned earlier, where the only byproduct is H₂. organic-chemistry.org This is superior to methods using silyl chlorides, which generate stoichiometric amounts of salt waste.
Use of Catalysis: Employing catalytic methods (organocatalytic or metal-based) is inherently greener than using stoichiometric reagents, as it reduces waste and allows for milder reaction conditions. rsc.orgchemicalbook.com
Benign Solvents: Replacing traditional volatile organic compounds (VOCs) like chlorinated solvents with greener alternatives. Supercritical CO₂ and certain ionic liquids have been explored as environmentally friendly reaction media, although their life-cycle assessment must be considered. researchgate.net
Energy Efficiency: Designing syntheses that can be performed at ambient temperature and pressure reduces energy consumption.
Renewable Feedstocks: While currently derived from petrochemical sources, future research could explore pathways to synthesize the aniline core from renewable biomass, aligning with long-term sustainability goals. rsc.org
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis of this compound |
|---|---|
| Prevention | Optimize reactions to minimize byproduct formation. |
| Atom Economy | Favor catalytic dehydrogenative silylation over methods producing salt waste. organic-chemistry.org |
| Less Hazardous Synthesis | Use non-toxic reagents and avoid hazardous solvents. |
| Catalysis | Employ organocatalysts or recyclable metal catalysts instead of stoichiometric reagents. chemicalbook.com |
| Safer Solvents | Replace solvents like dichloromethane with options like 2-MeTHF or ethyl acetate. |
| Design for Energy Efficiency | Develop processes that run at ambient temperature and pressure. indexcopernicus.com |
Chemical Reactivity and Mechanistic Investigations of 4 Trimethylsilyl Oxy Methyl Aniline
Reactivity Profiles of the Aniline (B41778) Functionality
The reactivity of the aniline portion of the molecule is largely governed by the lone pair of electrons on the nitrogen atom. This lone pair enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack, and also allows the nitrogen to act as a potent nucleophile.
The amino group (–NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. In 4-{[(trimethylsilyl)oxy]methyl}aniline, the para position is occupied by the [(trimethylsilyl)oxy]methyl substituent. Consequently, electrophilic attack is directed primarily to the positions ortho to the amino group (C2 and C6).
The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating amino group. A subsequent deprotonation step restores the aromaticity of the ring, resulting in a substituted aniline. wikipedia.org While the [(trimethylsilyl)oxy]methyl group is sterically larger than a simple methyl group, electrophilic substitution at the ortho positions is generally feasible. Common SEAr reactions include halogenation, nitration, and sulfonation. wikipedia.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagent | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂/FeBr₃ | 2-Bromo-4-{[(trimethylsilyl)oxy]methyl}aniline |
| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-{[(trimethylsilyl)oxy]methyl}aniline |
Note: Reaction conditions, particularly for nitration, must be carefully controlled to prevent oxidation of the aniline ring and potential cleavage of the TMS ether under strongly acidic conditions.
The nucleophilic nitrogen atom of the aniline functionality readily participates in condensation reactions with carbonyl compounds.
Amide Formation: The reaction of this compound with carboxylic acids or their more reactive derivatives (such as acyl chlorides or anhydrides) yields N-substituted amides. Direct condensation with a carboxylic acid is typically slow and requires high temperatures or the use of coupling agents or catalysts to proceed efficiently. nih.govresearchgate.net Metal-based catalysts, such as those involving titanium (e.g., TiCl₄), can facilitate direct amidation under milder conditions. nih.gov The reaction generally proceeds without affecting the trimethylsilyl (B98337) ether group, provided that harsh acidic or basic conditions are avoided.
Imine Formation (Schiff Base): The condensation reaction between this compound and an aldehyde or a ketone results in the formation of an imine (or Schiff base). This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. The reaction is reversible and often driven to completion by removing the water formed during the reaction.
N-Alkylation: The amino group can be alkylated by reaction with alkyl halides or through reductive amination. A prominent green chemistry approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where alcohols serve as alkylating agents in the presence of a metal catalyst, such as ruthenium or iridium complexes. nih.govrsc.orgresearchgate.net This method involves the temporary oxidation of the alcohol to an aldehyde, imine formation with the aniline, and subsequent reduction of the imine to the secondary amine, with water as the only byproduct. nih.gov Depending on the stoichiometry and reaction conditions, mono- or di-alkylation can be achieved. bohrium.com
N-Acylation: This reaction is analogous to amide formation but specifically refers to the introduction of an acyl group (R-C=O). It is readily achieved by treating the aniline with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. This reaction is generally fast and high-yielding.
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). icrc.ac.ir This process converts the amino group into a diazonium salt (–N₂⁺Cl⁻).
The resulting diazonium salt is a highly versatile synthetic intermediate that can undergo a wide range of substitution reactions (Sandmeyer, Schiemann, etc.) where the diazonio group is replaced by various nucleophiles. It can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes. icrc.ac.irresearchgate.net Hydrolysis of the diazonium salt, often achieved by warming the acidic solution, leads to the formation of the corresponding phenol, although this must be managed carefully to avoid unintended desilylation. researchgate.net
Table 2: Potential Transformations of the Diazonium Salt of this compound
| Reaction Name | Reagent(s) | Product Functional Group |
|---|---|---|
| Sandmeyer | CuCl / HCl | Aryl Chloride |
| Sandmeyer | CuBr / HBr | Aryl Bromide |
| Sandmeyer | CuCN / KCN | Aryl Nitrile (Benzonitrile) |
| Schiemann | HBF₄, then heat | Aryl Fluoride (B91410) |
| Gomberg-Bachmann | NaOH, Benzene | Biphenyl Derivative |
| Azo Coupling | Phenol, NaOH | Azo Compound |
Reactivity Profiles of the Trimethylsilyl Ether Functionality
The trimethylsilyl (TMS) ether serves as a protecting group for the primary benzylic alcohol. libretexts.org Its utility stems from its ease of installation and, more importantly, its selective removal under specific conditions that can leave other functional groups intact. masterorganicchemistry.com The reactivity is centered on the electrophilic nature of the silicon atom and the strength of the Si-O bond.
The cleavage of the Si-O bond, or desilylation, is the primary reaction of the trimethylsilyl ether functionality. This can be accomplished through two main pathways: acid-catalyzed hydrolysis and fluoride-ion-mediated cleavage. wikipedia.org
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the ether oxygen is first protonated, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the silicon atom. libretexts.org This process regenerates the alcohol and produces a trimethylsilanol (B90980) ((CH₃)₃SiOH), which typically dimerizes to form hexamethyldisiloxane. TMS ethers are among the most acid-labile silyl (B83357) ethers. wikipedia.orgthieme-connect.de The mechanism can proceed through an SN2-like pathway at the silicon atom. vaia.com
Fluoride-Mediated Cleavage: The most common and highly selective method for cleaving silyl ethers involves the use of a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), potassium fluoride (KF), or hydrofluoric acid (HF). wikipedia.orgvaia.com The exceptional strength of the silicon-fluorine (Si-F) bond (bond energy ~142 kcal/mol) compared to the silicon-oxygen (Si-O) bond (~112 kcal/mol) is the thermodynamic driving force for this reaction. libretexts.orgthieme-connect.de The fluoride ion, a small and potent nucleophile, attacks the silicon atom, forming a transient pentacoordinate silicate (B1173343) intermediate, which then collapses to release the alkoxide and form the stable fluorotrimethylsilane. vaia.com This method is extremely mild and compatible with a vast array of other functional groups that would be sensitive to acidic or basic conditions. masterorganicchemistry.com
Table 3: Relative Rates of Silyl Ether Cleavage
| Condition | Silyl Ether Stability Order (Most Stable Last) |
|---|---|
| Acidic | TMS < TES < TBS < TIPS < TBDPS wikipedia.org |
| Basic / Fluoride | TMS < TES < TBS ~ TBDPS < TIPS wikipedia.org |
TMS = trimethylsilyl; TES = triethylsilyl; TBS = tert-butyldimethylsilyl; TIPS = triisopropylsilyl; TBDPS = tert-butyldiphenylsilyl
Interplay Between Aniline and Trimethylsilyl Ether Reactivity
The presence of both an aniline and a trimethylsilyl ether group on the same molecule necessitates careful consideration of their respective reactivities to achieve desired chemical transformations.
Orthogonal reactivity refers to the ability to selectively react one functional group in a molecule without affecting another. This compound is a prime candidate for such selective chemistry. The aniline nitrogen is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonation, and diazotization, typically under basic or neutral conditions. nih.gov
Conversely, the trimethylsilyl ether is stable to many of these conditions but is specifically labile to fluoride ions and strong acids or bases. wikipedia.orgorganic-chemistry.org This difference allows for a high degree of chemoselectivity. For example, one can perform N-acylation using an acid chloride and a non-nucleophilic base like pyridine without cleaving the silyl ether. Subsequently, the silyl ether can be removed using TBAF to unmask the alcohol, leaving the newly formed amide intact. This orthogonal relationship is fundamental to its use in multi-step synthesis. harvard.eduresearchgate.net Studies on the chemoselective reactions of other bifunctional molecules, like dichloropyrimidines with amines, demonstrate how reaction conditions can be tuned to favor substitution at one site over another, a principle that applies directly to managing the reactivity of this compound. researchgate.net
Table 2: Chemoselective Reaction Strategies
| Target Functional Group | Reagent Class | Typical Conditions | Other Group's Behavior |
| Aniline (-NH₂) | Acyl Halides, Anhydrides | Base (e.g., Pyridine, Et₃N) | TMS ether is stable |
| Aniline (-NH₂) | Alkyl Halides | Base (e.g., K₂CO₃) | TMS ether is stable |
| Aniline (-NH₂) | Sulfonyl Chlorides | Base (e.g., Pyridine) | TMS ether is stable |
| Trimethylsilyl Ether (-OTMS) | Fluoride Source (e.g., TBAF) | Aprotic Solvent (e.g., THF) | Aniline group is unaffected |
| Trimethylsilyl Ether (-OTMS) | Acid (e.g., HCl, H₂SO₄) | Aqueous solution | Aniline group is protonated |
Synergistic Effects in Multi-Step Organic Transformations
Synergistic effects arise when the combination of functional groups in a molecule enables transformations that are difficult to achieve otherwise. nih.gov In this compound, the interplay between the two groups can be harnessed in multi-step syntheses. For example, the aniline group can be used to direct ortho-lithiation or other metallation reactions on the aromatic ring. The silyl-protected benzylic alcohol is stable to the strong bases used in these steps. The resulting organometallic intermediate can then be reacted with an electrophile to introduce a new substituent ortho to the amino group.
Following this, the silyl ether can be cleaved, and the resulting benzylic alcohol can participate in subsequent reactions, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution. This strategic sequence, where one group facilitates a reaction while the other protects a different site, is a hallmark of efficient modern organic synthesis. youtube.com
Mechanistic Studies of Key Reactions Involving this compound and Related Compounds
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and optimizing reaction conditions.
Mechanistic studies of reactions involving silyl ethers and anilines have proposed several key intermediates. The formation and cleavage of silyl ethers are thought to proceed through hypervalent silicon intermediates. libretexts.org For example, the nucleophilic attack of an alcohol on a silyl chloride, or the attack of a fluoride ion on a silyl ether, likely involves the formation of a transient pentacoordinate silicon species. The existence of stable five- and six-coordinate silicon complexes lends support to these proposed mechanisms. libretexts.org
In reactions involving the aniline moiety, such as reactions with free radicals, a variety of intermediates can be formed. Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals show that addition to the aromatic ring and hydrogen abstraction from the amino group are key pathways, leading to adducts and radical species, respectively. mdpi.comresearchgate.net Similarly, reactions with methyl radicals can proceed via addition to the ring or H-abstraction from the -NH₂ group. nih.gov While these studies are on related anilines, the principles are directly applicable to understanding the radical-mediated reactions of this compound. Silyl esters have also been identified as key reactive intermediates in a range of transformations, including amidations and reductions. worktribe.comresearchgate.net
Table 3: Postulated Reaction Intermediates
| Reaction Type | Proposed Intermediate | Supporting Evidence | Reference |
| Silyl Ether Cleavage (with F⁻) | Pentacoordinate Silicon [R-O-Si(CH₃)₃F]⁻ | Kinetic studies, Isolation of stable hypervalent Si complexes | libretexts.org |
| Transsilylation | Six-membered transition state | Quantum-chemical calculations | researchgate.net |
| Radical reaction at Aniline | Ring adducts (e.g., from OH addition) | Computational modeling (M06-2X, CCSD(T)) | mdpi.comresearchgate.net |
| Silylation of Alcohol | SN2-like transition state | Presumed mechanism for TMSCl reaction with alcohols | youtube.com |
Kinetic Studies and Reaction Rate Determination
The reaction kinetics involving this compound are governed by the reactivity of its two primary functional components: the aniline moiety and the benzylic trimethylsilyl ether. While specific kinetic data for this exact molecule is not extensively documented in the public domain, the reaction rate can be inferred from studies on analogous structures.
The kinetics of the formation and cleavage of the silyl ether bond are highly dependent on steric and electronic factors, as well as the reaction conditions. The silylation of alcohols, the reverse of which is cleavage, is sensitive to the steric bulk of both the alcohol and the silylating agent. Research on the silylation of secondary alcohols has shown that while increasing steric hindrance generally slows the reaction, introducing large, dispersion energy-donating groups on both the alcohol and the silyl chloride can lead to a significant rate acceleration. nih.gov This "bigger is faster" phenomenon is attributed to stabilizing dispersion interactions in the transition state. nih.gov
The relative rates of silylation for various alcohols with different silyl chlorides illustrate these steric and electronic effects.
Table 1: Relative Reaction Rates (krel) for the Silylation of Various Secondary Alcohols with Different Silyl Chlorides.
| Alcohol Substrate | TMSCl (2a) krel | TPSCl (2d) krel |
|---|---|---|
| 1-Phenylethanol (B42297) (1a) | 1.00 | 0.86 |
| 1-(Naphthalen-1-yl)ethan-1-ol (1b) | 0.24 | 0.73 |
| Diphenylmethanol (1c) | 0.91 | 1.12 |
| (Naphthalen-1-yl)(phenyl)methanol (1d) | 0.11 | 0.45 |
| 1-(Anthracen-9-yl)ethan-1-ol (1e) | 0.94 | 1.64 |
| (Anthracen-9-yl)(phenyl)methanol (1f) | 0.25 | 0.85 |
Data adapted from reference nih.gov. TMSCl = Trimethylsilyl chloride, TPSCl = Triphenylsilyl chloride. Rates are relative to the reaction of 1-Phenylethanol with TMSCl.
Conversely, the cleavage of the Si-O bond is also influenced by neighboring functional groups that can provide internal catalysis. For instance, tethered amide or amine groups can accelerate the hydrolysis of Si-O bonds by promoting intramolecular hydrogen bonding, which facilitates nucleophilic attack at the silicon center. nih.gov The rate of this cleavage generally slows as the length of the chain connecting the functional group to the silicon atom increases. nih.gov
Stereochemical Outcomes of Transformations (if applicable)
The compound this compound is achiral. Therefore, discussions of stereochemistry become applicable when the molecule participates in reactions that either generate a new stereocenter or when a pre-existing stereocenter elsewhere in a reacting substrate influences the reaction's outcome at the aniline or silyl ether moiety.
Transformations involving the silylation of prochiral alcohols or the desilylation of chiral silyl ethers are key areas where stereochemical outcomes are critical. The development of methods for the dynamic kinetic resolution (DKR) of alcohols highlights the potential for high stereoselectivity. In DKR, a racemic alcohol is converted into a single enantiomer of a product. This has been achieved for benzylic alcohols through a process combining a ruthenium catalyst for the racemization of the alcohol and a copper catalyst for the enantioselective silylation. nih.gov For example, the DKR of racemic 1-phenylethanol using a chiral copper-based resolving system and nBu₃SiH resulted in the formation of the corresponding (S)-silyl ether in quantitative yield and with 86% enantiomeric excess (ee). nih.gov
This demonstrates that while this compound itself is achiral, the formation of its silyl ether linkage from a corresponding prochiral diol or its reaction as a silylating agent could, in principle, be controlled to favor a specific stereoisomer if appropriate chiral catalysts or reagents are employed.
Furthermore, reactions promoted by certain reagents can produce complementary stereochemical outcomes. For instance, in the context of α-siloxy-epoxide ring expansions, reactions promoted by N-bromosuccinimide can yield different diastereomers compared to those promoted by a Brønsted acid, often with high diastereoselectivity. acs.org This indicates that the choice of reaction conditions and reagents can be pivotal in directing the stereochemical course of transformations involving silicon-containing intermediates.
Photochemical Reactivity and C-Si Bond Cleavage Mechanisms in Related Compounds
The benzylic silyl ether motif present in this compound makes it susceptible to photochemical reactions, particularly those involving cleavage of the C-Si or O-Si bonds. The cleavage of the C–Si bond in benzyltrimethylsilane (B1265640) radical cations is a well-established and common pathway. cmu.edu
Recent studies have focused on visible-light-induced photoredox catalysis to achieve C-Si bond fragmentation. In these systems, a photoexcited catalyst oxidizes the silyl ether, leading to cleavage of the C-Si bond and the release of a carbon-centered radical. researchgate.net This radical can then be used in subsequent bond-forming reactions, such as Giese additions. The mechanism involves a photoinduced electron transfer (PET) from the silyl compound to the excited photocatalyst. For benzylic silyl ethers, this process efficiently generates benzylic radicals. researchgate.netnih.gov
Similarly, α-silylated amines, such as N-methyl-N-((trimethylsilyl)methyl)aniline, undergo PET upon irradiation in the presence of a sensitizer. beilstein-journals.org This oxidation, followed by the loss of the trimethylsilyl group, generates an α-aminomethyl radical. This reactive intermediate can then add to various acceptors like α,β-unsaturated carbonyl compounds. beilstein-journals.org The reaction of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic enones under iridium-catalyzed visible light irradiation produced addition products in moderate to good yields, demonstrating a practical application of this C-Si cleavage. beilstein-journals.org
Table 2: Product Yields in the Photochemical Reaction of N-methyl-N-((trimethylsilyl)methyl)aniline with Cyclic Enones.
| Enone Substrate | Addition Product Yield | Tricyclic Product Yield | Combined Yield |
|---|---|---|---|
| Cyclohexenone | 67% | - | 67% |
| Cyclopentenone | 18% | 12% | 30% |
| (5R)-Menthoxyfuran-2(5H)-one | 23% | 17% | 40% |
Data adapted from reference beilstein-journals.org. Reactions were catalyzed by [Ir(ppy)₂(dtbbpy)]BF₄ under visible light.
In some cases, photochemical deprotection of benzylic silyl ethers can lead to unexpected rearrangements rather than simple cleavage to the alcohol. For instance, irradiation of certain primary and secondary benzylic benzoyldiisopropylsilyl (BDIPS) ethers did not yield the expected alcohol but instead resulted in the quantitative formation of ketone products through a desilylative rearrangement. rsc.orgrsc.org This highlights that the specific substituents on the silicon atom and the reaction conditions can dictate the ultimate reaction pathway and product distribution.
The fundamental mechanism of photoinduced Si-C bond cleavage has also been investigated computationally. For silicon phthalocyanine (B1677752) complexes with an axial alkyl ligand, photolysis leads to a homolytic cleavage of the Si-C bond. nih.gov This is driven by an electronic excitation to a charge-transfer state, which destabilizes the Si-C bond and lowers the energetic barrier for homolysis, resulting in the formation of radical intermediates. nih.gov
Advanced Applications and Derivatives of 4 Trimethylsilyl Oxy Methyl Aniline in Chemical Sciences
Utilization as a Building Block in Complex Molecular Architectures
The strategic placement of its functional groups allows 4-{[(trimethylsilyl)oxy]methyl}aniline to be incorporated into a wide array of larger, more complex molecules. The nucleophilic amine group readily participates in common bond-forming reactions, while the protected hydroxymethyl group allows for staged introductions of further functionality or can be used to modify the steric and electronic properties of the final structure. This makes the compound a key intermediate in creating bespoke molecular architectures for materials science and fine chemical synthesis. semanticscholar.orgnih.gov
The primary amine functionality of this compound makes it an excellent candidate for the synthesis of advanced polymers such as polyimides and polyurethanes.
Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. koreascience.kr They are typically synthesized through the polycondensation reaction of an aromatic diamine with an aromatic dianhydride. This compound can be utilized as a mono-functional amine to control the molecular weight of the polymer chain or derivatized into a diamine for direct incorporation into the polymer backbone. The presence of the bulky trimethylsilylphenyl group can disrupt polymer chain packing, which often leads to improved solubility and processability of the resulting polyimide without significantly compromising its thermal properties. koreascience.kr Silicon-containing polymers are also noted for their high gas permeability, suggesting that polyimides incorporating this monomer could be suitable for gas separation membrane applications. koreascience.kr
Polyurethanes: Polyurethanes are formed by the reaction of diols or polyols with diisocyanates. researchgate.netscispace.com The aniline (B41778) nitrogen of this compound can react with isocyanates, though less readily than aliphatic amines, to form urea linkages. More commonly, the silyl (B83357) group can be cleaved to unmask the primary alcohol, converting the molecule into 4-(hydroxymethyl)aniline. This bifunctional monomer, possessing both an amine and an alcohol, can then react with diisocyanates. The alcohol group forms the characteristic urethane linkage, while the amine group forms a urea linkage, leading to the creation of poly(urethane-urea)s. The incorporation of the aromatic ring enhances the rigidity and thermal stability of the polymer.
| Polymer Type | Reaction Partner | Incorporated Linkage | Potential Property Modifications |
|---|---|---|---|
| Polyimide | Dianhydrides (e.g., PMDA) | Imide | Enhanced solubility, increased thermal stability, higher gas permeability. koreascience.kr |
| Polyurethane | Diisocyanates (e.g., MDI, TDI) | Urethane (after deprotection) | Increased glass transition temperature (Tg), improved thermal stability. scispace.comresearchgate.net |
Aniline and its derivatives are fundamental starting materials for the synthesis of a vast range of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Quinolines: The quinoline ring system can be constructed using several classic methods that employ anilines as a key reactant. In reactions such as the Skraup synthesis or the Friedländer synthesis, the aniline derivative provides the benzene (B151609) ring and the nitrogen atom of the resulting quinoline. Using this compound as the substrate would lead to the formation of quinolines substituted at the 6-position with a protected hydroxymethyl group. This substituent can then be carried through the synthesis or deprotected at a later stage for further chemical modification. organic-chemistry.orgnih.gov
Indoles: The indole scaffold is another critical heterocycle in medicinal chemistry. The Fischer indole synthesis is a prominent method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. researchgate.net this compound can be readily converted to the corresponding phenylhydrazine derivative through diazotization followed by reduction. This hydrazine (B178648) can then be used in the Fischer synthesis to produce indoles bearing the protected hydroxymethyl group at the 5-position. Alternative modern methods, such as palladium-catalyzed cyclization of o-alkenylanilines, also offer routes to substituted indoles starting from aniline precursors. nsf.govorganic-chemistry.org
| Target Heterocycle | Synthetic Method | General Co-reactants | Resulting Substituent Position |
|---|---|---|---|
| Quinoline | Skraup Synthesis | Glycerol, sulfuric acid, oxidizing agent | 6-substituted |
| Quinoline | Friedländer Synthesis | α-methylene ketone | 6-substituted |
| Indole | Fischer Indole Synthesis | Aldehyde or ketone (via hydrazine intermediate) | 5-substituted |
| Indole | Palladium-catalyzed cyclizations | Alkynes or alkenes | Various, depending on specific route |
Beyond polymers and common heterocycles, this compound serves as a versatile intermediate for multi-step organic syntheses. The amine group can be transformed into a wide range of other functionalities. For instance, diazotization of the amine yields a diazonium salt, a pivotal intermediate for Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or for azo-coupling reactions to produce dyes.
Furthermore, the amine group is an ortho-, para-directing group for electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring. The presence of the bulky para-substituent directs incoming electrophiles primarily to the ortho positions. The trimethylsilyl (B98337) ether is robust to many reaction conditions but can be selectively cleaved, providing a synthetic handle for late-stage modifications, such as introducing polarity or a point of attachment for other molecular fragments.
Application in Catalysis and Ligand Design
The structural features of this compound also make it and its derivatives valuable in the fields of catalysis and coordination chemistry. The aniline moiety can be incorporated into ligand scaffolds, where its electronic and steric properties can be fine-tuned to influence the behavior of a metal center.
Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Aniline derivatives are often used as foundational scaffolds for ligands. The amine group can be readily converted into imines (Schiff bases), amides, or phosphine-amines, which are all common coordinating groups in metal complexes.
Starting with this compound, one could synthesize a variety of ligand precursors. For example, condensation with a chiral aldehyde would produce a chiral Schiff base ligand. The para-substituent, -CH2OSi(CH3)3, would exert a specific steric and electronic influence on the metal center to which the ligand is coordinated. Deprotection of the silyl group would unmask a hydroxyl group, which could then participate in secondary coordination or hydrogen bonding interactions within the catalytic pocket, potentially enhancing enantioselectivity.
Anilines can act as organocatalysts, for example, by reacting with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic cycles. The electronic nature of the aniline ring is crucial for its catalytic activity. The substituent at the para position of this compound would modulate the nucleophilicity of the amine nitrogen, thereby influencing its catalytic efficiency.
In metal-catalyzed transformations, aniline derivatives are common coupling partners in reactions like the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. acs.org As a precursor, this compound can be used to synthesize more complex ligands for transition metal catalysts. For instance, tris(pyrazolyl)methane (Tpm) ligands are used in a broad range of catalytic applications, and aniline-functionalized versions of these ligands allow for their attachment to larger structures or surfaces. mdpi.com The synthesis of an aniline-containing Tpm ligand demonstrates a strategy where the aniline moiety serves as a versatile functional handle. mdpi.com
Development of Advanced Materials Utilizing this compound Derivatives
The unique structural features of this compound, combining a reactive aniline moiety, a versatile benzylic position, and a cleavable trimethylsilyl ether, make it a promising precursor for the development of advanced materials. Its derivatives are being explored for integration into functional organic materials and for the modification of material surfaces.
Integration into Functional Organic Materials (e.g., optoelectronic, porous materials)
While direct integration of this compound into optoelectronic or porous materials is not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of such materials. The aniline group is a common building block for conducting polymers and dye molecules, suggesting potential applications in optoelectronics. The trimethylsilyl-protected benzylic alcohol offers a reactive handle for polymerization or incorporation into larger frameworks.
Porous organic frameworks (POFs) are a class of materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The synthesis of POFs often involves the coupling of aromatic monomers. For instance, porous aromatic frameworks (PAFs) have been successfully synthesized using Yamamoto-type Ullmann reactions with monomers like 1,3,5-tris(4-bromophenyl)benzene. Derivatives of this compound, particularly those functionalized with suitable coupling groups, could potentially serve as monomers in the creation of novel POFs with tailored functionalities. The presence of the aniline and protected hydroxyl groups could introduce specific binding sites or post-synthetic modification handles within the porous structure.
Table 1: Examples of Monomers Used in Porous Organic Framework Synthesis
| Monomer | Coupling Reaction | Resulting Framework | Key Properties |
| 1,3,5-tris(4-bromophenyl)benzene | Yamamoto-type Ullmann | Porous Aromatic Framework (PAF-5) | High surface area, thermal stability |
| Tetrakis(4-bromophenyl)methane | Yamamoto coupling | Porous Aromatic Framework (PAF-1) | Permanent porosity, high surface area |
| 1,3,5-Tris(4-ethynylphenyl)benzene | Sonogashira-Hagihara cross-coupling | Porphyrinic Porous Organic Framework | Catalytic activity, gas adsorption |
It is conceivable that appropriately modified derivatives of this compound could be incorporated into such frameworks, although specific examples are not yet prevalent in the literature.
Surface Modification and Grafting Chemistry
The silyl ether functionality in this compound makes it a candidate for surface modification of materials rich in hydroxyl groups, such as silica and other metal oxides. Silylation is a common technique for altering the surface properties of materials, including hydrophobicity and chemical reactivity. The trimethylsilyl group can react with surface silanol groups to form stable covalent bonds.
Grafting-to and Grafting-from Approaches:
The aniline moiety of this compound provides a versatile point for initiating polymer grafting. Two primary strategies for grafting polymers onto surfaces are the "grafting-to" and "grafting-from" methods.
Grafting-to: In this approach, pre-synthesized polymer chains with reactive end groups are attached to a functionalized surface. The aniline group of surface-bound this compound could be modified to react with such polymer chains.
Grafting-from: This method involves immobilizing an initiator on the surface and then polymerizing monomers from these initiation sites. The aniline group can be converted into an initiator for various polymerization techniques, including atom transfer radical polymerization (ATRP).
The choice between these methods affects the grafting density and polymer layer thickness. The "grafting-from" approach generally allows for higher grafting densities.
The ability to graft polymers onto surfaces can dramatically alter their properties, leading to applications in areas such as biocompatible coatings, sensors, and chromatography. For example, the grafting of conductive polymers like polyaniline onto insulating substrates can impart electrical conductivity. While specific studies employing this compound for this purpose are not widely reported, its structure is well-suited for such applications.
Contributions to Method Development in Organic Synthesis
The reactivity of this compound at its aniline and benzylic positions makes it a valuable tool for the development and exploration of new synthetic methodologies.
Reagent in Novel Reaction Methodologies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The aniline functionality in this compound can be readily converted to a variety of functional groups suitable for these reactions. For instance, diazotization of the aniline followed by a Sandmeyer-type reaction can introduce halides (Br, Cl, I), which are common coupling partners in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions with Derivatives of this compound
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Organohalide/Triflate + Organoboron reagent | Pd(0) catalyst, Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |
| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) catalyst, Base | C=C bond formation |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp²) - C(sp) |
By functionalizing the aromatic ring of this compound with a halide, it can be used as a substrate in these reactions to build more complex molecular architectures. The trimethylsilyl ether provides a protected hydroxyl group that can be unmasked after the coupling reaction for further transformations. While specific examples utilizing this compound as a key reagent in the development of novel C-C bond forming methodologies are not prominent in the literature, its potential is evident from the well-established reactivity of anilines in this context.
Substrate for Exploring New Synthetic Transformations
The bifunctional nature of this compound makes it an interesting substrate for exploring new synthetic transformations. The presence of both a nucleophilic aniline group and a protected benzylic alcohol allows for selective reactions at either position.
Transformations of the Aniline Moiety:
The aniline group can undergo a wide range of transformations, including:
N-Alkylation and N-Arylation: Formation of secondary and tertiary amines.
Acylation: Formation of amides.
Diazotization: Conversion to a diazonium salt, which can then be transformed into a variety of other functional groups (e.g., -OH, -CN, -X).
Transformations involving the Benzylic Silyl Ether:
The trimethylsilyl ether is a protecting group for the benzylic alcohol. It is generally stable under neutral and basic conditions but can be readily cleaved under acidic conditions or with fluoride (B91410) ion sources to reveal the primary alcohol. This alcohol can then participate in various reactions, such as:
Oxidation: To form the corresponding aldehyde or carboxylic acid.
Esterification and Etherification: To introduce new functional groups.
Substitution: Conversion to a leaving group for nucleophilic substitution reactions.
The interplay between the reactivity of the aniline and the protected benzylic alcohol allows for the design of synthetic routes where one group is manipulated while the other remains protected, and vice versa. This makes this compound a valuable substrate for investigating the scope and limitations of new synthetic methods and for the synthesis of complex target molecules.
Spectroscopic and Computational Investigations of 4 Trimethylsilyl Oxy Methyl Aniline
Advanced Spectroscopic Characterization for Mechanistic Insights
Spectroscopic techniques are indispensable tools for elucidating the molecular structure and behavior of chemical compounds. For 4-{[(trimethylsilyl)oxy]methyl}aniline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its molecular framework and reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environments of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy provide critical data on the compound's conformation and the dynamics of its functional groups. The trimethylsilyl (B98337) (TMS) group, in particular, offers a distinct and intense signal in ¹H NMR spectra, typically appearing far upfield around 0 ppm, which can be used as a reporter for conformational changes. nih.gov
Predicted ¹H NMR Chemical Shifts: The expected proton NMR chemical shifts for this compound are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino group (-NH₂) and the electron-withdrawing trimethylsilyloxymethyl group (-CH₂OSi(CH₃)₃) will affect the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -Si(CH ₃)₃ | ~0.1 | singlet | 9H |
| -CH ₂O- | ~4.6 | singlet | 2H |
| -NH ₂ | ~3.5 (broad) | singlet | 2H |
| Aromatic Protons | ~6.6 - 7.1 | doublet, doublet | 4H |
Predicted ¹³C NMR Chemical Shifts: The carbon-13 NMR spectrum would provide further structural confirmation.
| Carbon | Predicted Chemical Shift (ppm) |
| -C H₃ (TMS) | ~ -1 |
| -C H₂O- | ~ 65 |
| Aromatic C -NH₂ | ~ 148 |
| Aromatic C -CH₂O- | ~ 130 |
| Aromatic C H | ~ 115, 129 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the N-H, C-N, C-O, Si-O, and aromatic C-H bonds. The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The Si-O-C linkage is expected to show strong absorptions in the 1000-1100 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would be useful for observing the vibrations of the aromatic ring and the Si-C bonds of the trimethylsilyl group.
Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | 3350, 3450 | Weak |
| C-H (aromatic) | Stretch | 3000 - 3100 | Strong |
| C-H (aliphatic) | Stretch | 2850 - 2960 | Moderate |
| C=C (aromatic) | Ring Stretch | 1500 - 1600 | Strong |
| N-H (amine) | Scissoring | 1590 - 1650 | Weak |
| C-N (amine) | Stretch | 1250 - 1340 | Moderate |
| Si-O-C | Asymmetric Stretch | 1000 - 1100 | Weak |
| Si-C (TMS) | Stretch | 690 - 850 | Strong |
Studies on similar aniline (B41778) derivatives have utilized both experimental and computational methods to assign vibrational modes with high accuracy. nih.govsigmaaldrich.com
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating its structure. For volatile compounds like silylated derivatives, gas chromatography-mass spectrometry (GC-MS) is a common analytical technique. nih.govnih.gov
The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. A prominent fragmentation pathway for trimethylsilyl ethers involves the formation of a stable trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73. Another common fragmentation is the alpha-cleavage adjacent to the oxygen atom.
The molecular ion peak [M]⁺ would be observed at m/z 195. uni.lu The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the nitrogen rule in mass spectrometry. libretexts.org
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment Ion | Neutral Loss |
| 195 | [C₁₀H₁₇NOSi]⁺ (Molecular Ion) | - |
| 180 | [M - CH₃]⁺ | CH₃• |
| 106 | [H₂N-C₆H₄-CH₂]⁺ | •OSi(CH₃)₃ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | - |
| 73 | [Si(CH₃)₃]⁺ | C₇H₈NO• |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides theoretical insights that complement experimental findings. Quantum mechanical calculations can predict molecular geometries, electronic properties, and energy landscapes, offering a deeper understanding of the molecule's behavior.
Electronic Structure Calculations and Molecular Orbital Analysis
Electronic structure calculations, such as those employing Density Functional Theory (DFT), can be used to model the geometry and electronic properties of this compound. These calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO is expected to be localized primarily on the electron-rich aniline moiety, specifically the nitrogen atom and the aromatic ring. The LUMO is likely to be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic transition properties. Computational studies on similar aniline derivatives have successfully predicted their electronic behavior. mdpi.com
Conformation Analysis and Energy Landscapes
The flexibility of the -CH₂OSi(CH₃)₃ side chain allows for multiple conformations. Computational methods can be used to perform a systematic search for the most stable conformers by calculating the potential energy surface as a function of key dihedral angles.
The primary dihedral angles to consider are:
τ₁ (C-C-C-O): Rotation around the bond connecting the aromatic ring and the methylene (B1212753) group.
τ₂ (C-C-O-Si): Rotation around the C-O bond.
τ₃ (C-O-Si-C): Rotation around the O-Si bond.
By calculating the relative energies of different conformers, an energy landscape can be constructed. This landscape reveals the global minimum energy structure, which is the most populated conformation at thermal equilibrium, as well as other local minima and the energy barriers between them. Such analyses have been performed on other silyl (B83357) ethers, demonstrating the preference for specific arrangements. ethz.ch These computational predictions can then be correlated with experimental NMR data to provide a comprehensive model of the molecule's conformational preferences.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the mechanisms of chemical reactions, allowing for the detailed study of transition states and reaction energy profiles. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies can be understood by examining research on closely related aniline derivatives.
For instance, computational studies on the reaction of 4-methyl aniline with hydroxyl radicals (•OH) provide a model for how this compound might be investigated. ambeed.comnih.govnih.gov Such studies typically employ hybrid DFT functionals, like M06-2X, in conjunction with large basis sets such as 6-311++G(3df,2p) to accurately model the potential energy surface of the reaction. ambeed.comnih.gov These calculations can identify the most likely pathways for a reaction, such as hydrogen abstraction from the amino group or the methyl group, or radical addition to the aromatic ring.
The process involves:
Geometry Optimization: The three-dimensional structures of the reactants, transition states (TS), intermediates, and products are optimized to find the lowest energy conformations.
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculations: High-accuracy methods, such as the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are often used to refine the single-point energies of the optimized structures to create a reliable potential energy surface. ambeed.comnih.gov
Kinetics Calculation: Using the calculated energy barriers, Transition State Theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be applied to compute reaction rate coefficients over a range of temperatures and pressures. ambeed.comnih.govnih.gov
In the case of the reaction between 4-methyl aniline and •OH radicals, DFT studies have shown that hydrogen abstraction from the -NH2 group is a significant pathway, leading to the formation of the aminyl radical (NH-C6H4-CH3). ambeed.comnih.gov This type of analysis would be directly applicable to this compound to understand its atmospheric degradation, metabolic pathways, or reactivity in synthetic applications. The bulky trimethylsilyl group would likely introduce significant steric and electronic effects that could alter the preferred reaction pathways compared to simpler anilines.
Prediction of Spectroscopic Parameters
DFT calculations are also a powerful tool for the prediction and interpretation of spectroscopic data, including vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. This predictive capability is invaluable for confirming molecular structures and assigning experimental spectra.
The general methodology for predicting spectroscopic parameters using DFT involves:
Structural Optimization: First, the molecule's geometry is optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p).
Vibrational Frequencies: Following optimization, the harmonic vibrational frequencies are calculated. The resulting computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net The calculated frequencies and their corresponding intensities help in the assignment of complex experimental FT-IR and Raman spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The chemical shifts are calculated relative to a reference standard, computationally this is often tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of resonances in experimental NMR spectra, which can be particularly useful for complex molecules or for distinguishing between isomers.
Below is a table of predicted collision cross-section values for protonated and other adducts of this compound, calculated using the CCSBase method. researchgate.net
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 196.11522 | 142.6 |
| [M+Na]⁺ | 218.09716 | 149.7 |
| [M-H]⁻ | 194.10066 | 145.8 |
| [M+NH₄]⁺ | 213.14176 | 162.5 |
| [M+K]⁺ | 234.07110 | 147.8 |
This table is based on predicted data and serves as an example of the types of parameters that can be derived from computational models. researchgate.net
X-ray Crystallography of this compound and its Derivatives for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and packing arrangements in the solid state.
A crystal structure for this compound itself has not been reported in the Cambridge Structural Database. However, the crystal structure of its parent compound, 4-aminobenzyl alcohol, has been determined, offering insights into the potential solid-state behavior of its silylated derivative.
When considering the structure of this compound, the replacement of the acidic proton of the hydroxyl group with a bulky, non-polar trimethylsilyl (TMS) group would fundamentally alter the intermolecular interactions. The capacity for the -CH₂O- moiety to act as a hydrogen bond donor is eliminated, which would prevent the formation of the type of hydrogen-bonded stacks seen in 4-aminobenzyl alcohol.
The solid-state structure of the silylated compound would instead be governed by weaker interactions, such as:
Hydrogen bonds involving the -NH₂ group as a donor and potentially the oxygen atom of the silyl ether as a weak acceptor.
Van der Waals forces, particularly from the hydrophobic trimethylsilyl groups.
Possible π-π stacking interactions between the phenyl rings.
Crystallographic studies on other aniline derivatives, such as 2-bromo-4,6-dimethylaniline, show the formation of hydrogen-bonded chains via the aniline NH₂ groups, even in the presence of other bulky substituents. It is plausible that this compound would exhibit similar chain or dimeric motifs in the solid state, driven by the remaining hydrogen-bonding capability of the amino group.
Below is a comparative table of selected crystallographic data for a polymorph of 4-aminobenzyl alcohol.
| Parameter | 4-Aminobenzyl Alcohol |
| Formula | C₇H₉NO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 8.9505 |
| b (Å) | 5.8248 |
| c (Å) | 12.1645 |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···N, N-H···O) |
Data sourced from a study on a polymorph of 4-aminobenzyl alcohol. The elucidation of the crystal structure of this compound would provide a direct comparison and quantify the structural impact of the silyl ether group on the crystal packing.
Future Directions and Emerging Research Avenues for 4 Trimethylsilyl Oxy Methyl Aniline Research
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
Future research will likely focus on developing more efficient and selective methods for synthesizing 4-{[(trimethylsilyl)oxy]methyl}aniline. Traditional methods for producing anilines can be energy-intensive and sometimes result in unwanted by-products. specchemonline.com The development of novel synthetic routes is crucial for improving yield, reducing waste, and increasing economic viability.
Development of Advanced Catalytic Systems Incorporating this compound Derivatives
Derivatives of this compound hold potential as ligands in advanced catalytic systems. The aniline (B41778) and silyl (B83357) ether moieties can be functionalized to create unique electronic and steric environments around a metal center. Future work could involve designing and synthesizing novel ligands for a range of catalytic transformations.
For example, research into palladium-catalyzed cycloaddition reactions has shown the utility of specific ligands in achieving high yields and functional group tolerance. acs.org Similarly, the development of catalysts for producing mono-N-methyl anilines highlights the importance of catalyst design in controlling reaction outcomes. researchgate.net The table below outlines potential catalytic systems where derivatives of this compound could be investigated.
| Catalytic System | Potential Application Area | Rationale for Investigation |
| Palladium Pincer Complexes | Cross-Coupling Reactions | The aniline backbone can be modified to form pincer-type ligands, offering high stability and catalytic activity. |
| Ruthenium-Triphos Complexes | Hydrogenation & N-Alkylation | Building on known Ru/Triphos systems, new derivatives could offer enhanced selectivity in sustainable chemical processes. researchgate.net |
| Molybdenum-Nitride Complexes | Nitrogen Fixation | Silylated aniline derivatives could be used in ligands for molybdenum complexes aimed at converting N2 into valuable silylamines. researchgate.net |
| Copper-Mediated Catalysis | Ketoamide Synthesis | Mechanistic pathways involving copper-mediated oxidative elimination could be explored with new aniline-based ligands. acs.org |
Integration into Next-Generation Functional Materials and Devices (Non-Biomedical)
A significant future research direction lies in the incorporation of this compound into advanced functional materials, leveraging its unique chemical structure. The combination of an aromatic aniline ring and a reactive silyl ether group makes it an attractive building block for polymers and hybrid materials.
One key area of exploration is its use as a coupling agent or surface modifier. Research has demonstrated that silane-aniline molecules can effectively link inorganic cores, like titanium (IV) oxide (TiO2), with organic polymer shells, such as polyaniline. researchgate.net This creates stable core-shell structures with potential applications in energy storage (batteries), quantum dot sensitized solar cells, and photocatalysis. researchgate.net The trimethylsilyl (B98337) group facilitates strong bonding to oxide surfaces, while the aniline moiety can be polymerized or further functionalized. Future work could expand on this to create novel composites with tailored electronic and thermal properties.
Expansion of Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and application. Future research will increasingly rely on a combination of advanced spectroscopic methods and computational chemistry.
Computational studies, using methods like M06-2X and CCSD(T), have been effectively used to investigate the kinetics and mechanisms of reactions between aniline derivatives and radicals like OH. researchgate.netmdpi.com These theoretical approaches can elucidate reaction pathways, identify key intermediates, and predict rate coefficients, providing insights that are difficult to obtain experimentally. mdpi.comnih.gov
Furthermore, advanced analytical techniques that allow for real-time reaction monitoring are becoming crucial. Extractive electrospray ionization-tandem mass spectrometry (EESI-MS), for instance, has been used to continuously detect reactants, intermediates, and byproducts in aniline reactions without offline sample preparation. nih.gov Applying such on-line methods to reactions involving this compound would allow for a detailed mapping of the reaction mechanism as it occurs. nih.gov
Sustainable and Green Chemical Approaches in its Synthesis and Application
The chemical industry's shift towards sustainability provides a major impetus for future research on this compound. The focus will be on developing green synthetic routes and applications that align with the principles of green chemistry, such as high atom economy, use of renewable resources, and avoidance of hazardous reagents.
A significant breakthrough has been the development of an electrochemical method for producing anilines from nitrobenzenes at room temperature and pressure using a redox mediator. specchemonline.com This process, powered by electricity from renewable sources, could make the entire aniline production industry more environmentally friendly and drastically reduces energy consumption and chemical waste compared to traditional high-pressure hydrogenation. specchemonline.com
Other green approaches include the use of benign and inexpensive catalysts, such as the magnesium sulphate-glacial acetic acid system for acetylation, which avoids toxic reagents like acetic anhydride. ijtsrd.com Applying these principles—electrocatalysis, use of non-toxic catalysts, and improving atom economy—will be a central theme in the future lifecycle of this compound. sphinxsai.com
Development of Advanced Analytical Methodologies for Complex Reaction Mixtures
To support the development of novel synthetic pathways and applications, robust analytical methods are required. Future research will focus on creating advanced methodologies for the detection, quantification, and characterization of this compound and its derivatives, particularly within complex reaction mixtures.
Techniques such as on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) offer a route for automated, sensitive, and efficient analysis of aniline compounds in various matrices. thermofisher.com For volatile silylated compounds, gas chromatography (GC) combined with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) remains a powerful tool. numberanalytics.comosha.gov The development of new derivatization agents, including chiral silylating agents, could also enable enantioselective analysis. numberanalytics.com
The table below summarizes emerging analytical techniques and their potential application in this research area.
| Analytical Technique | Application Area | Key Advantage |
| On-line SPE-HPLC | Environmental and Reaction Monitoring | Full automation, high sensitivity, and reduced operator influence for trace analysis. thermofisher.com |
| EESI-MS | Real-Time Mechanistic Studies | "Soft" ionization allows for direct analysis of intermediates from the reaction vessel without sample pretreatment. nih.gov |
| GC-MS with Novel Silylating Agents | Chiral Separations & Enhanced Detection | Fluorinated or chiral silylating agents can improve detection sensitivity and allow for the separation of stereoisomers. numberanalytics.com |
| Supercritical Fluid Chromatography (SFC) | Purification and Analysis | Offers an alternative separation technique that can be integrated with silylation for complex mixture analysis. numberanalytics.com |
Q & A
Q. What are the optimized synthetic routes for 4-{[(trimethylsilyl)oxy]methyl}aniline, and how can purity be validated?
- Methodological Answer : A common approach involves hydroaminoalkylation reactions using catalysts like zirconium complexes. For instance, GC analysis (e.g., Figure S69 in optimized conditions) can validate reaction progress and purity by monitoring byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures structural confirmation.
Q. How does the silyl ether group influence the compound’s stability under standard laboratory conditions?
- Methodological Answer : The trimethylsilyl (TMS) group enhances hydrolytic stability compared to unprotected hydroxyl analogs. However, prolonged exposure to moisture or acidic conditions can cleave the silyl ether. Stability tests under controlled humidity (e.g., 40% RH, 25°C) with periodic FT-IR or TLC monitoring are recommended to assess degradation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the silyl ether and aniline protons (δ ~3.5–4.0 ppm for CH₂OTMS; δ ~6.5–7.5 ppm for aromatic protons) .
- X-ray Crystallography : To resolve steric effects of the TMS group on molecular packing (e.g., CCDC-2100572 protocols) .
- GC-MS : For monitoring synthetic intermediates and quantifying residual solvents .
Advanced Research Questions
Q. How does the TMS group affect regioselectivity in catalytic C–H functionalization reactions?
- Methodological Answer : The bulky TMS group directs electrophilic substitution to the para position of the aniline ring. Computational studies (DFT, B3LYP/6-31G*) can model steric and electronic effects, while experimental validation via competitive reactions (e.g., bromination with NBS) quantifies regioselectivity .
Q. What strategies mitigate competing side reactions (e.g., desilylation) during cross-coupling?
- Methodological Answer : Use anhydrous conditions (e.g., Schlenk line) and mild bases (K₂CO₃ instead of NaOH). For Pd-catalyzed couplings, ligand screening (e.g., SPhos vs. XPhos) minimizes desilylation. Monitor reactions using in situ IR or LC-MS to detect early-stage byproducts .
Q. How can computational modeling predict the compound’s reactivity in radical-mediated transformations?
- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to assess bond dissociation energies (BDEs) of the N–H and C–OTMS bonds. Compare with experimental EPR data to validate radical intermediates. For example, the TMS group may stabilize α-C radicals via hyperconjugation .
Q. What are the implications of crystal packing on its solid-state reactivity?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) reveals intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that influence photostability. Compare with derivatives like 4-methoxy analogs to isolate packing effects .
Safety & Handling
Q. What precautions are necessary for handling this compound in air-sensitive reactions?
- Methodological Answer : Store under inert gas (Ar/N₂) and use gloveboxes for moisture-sensitive steps. Avoid strong reducing agents (e.g., LiAlH₄) due to potential H₂ generation. Refer to GHS-compliant SDS sheets for spill management (e.g., neutralization with vermiculite) .
Data Contradictions & Resolution
Q. How to resolve discrepancies in reported catalytic activity across studies?
- Methodological Answer : Cross-validate using standardized reaction conditions (e.g., catalyst loading, solvent purity). For example, zirconium catalysts in may require rigorous exclusion of oxygen, unlike palladium systems. Replicate experiments with controlled variables (temperature, stirring rate) and report turnover numbers (TONs) for direct comparison .
Tables for Quick Reference
| Property | Technique | Key Observations | Reference |
|---|---|---|---|
| Hydrolytic Stability | TLC/FT-IR | Degradation >50% at pH <3 after 24h | |
| Regioselectivity in Bromination | GC-MS/DFT | Para-bromination >90% selectivity | |
| Melting Point | DSC/X-ray | 112–114°C (decomposition observed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
